

Application of C₄Cl₄F₆ in semiconductor etching processes

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Compound of Interest

Compound Name:	1,2,3,4-Tetrachlorohexafluorobutane
CAS No.:	28107-59-7
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An Application Note and Protocol Guide on the Use of Hexafluoro-1,3-butadiene (C₄F₆) in Advanced Semiconductor Etching Processes

A Senior Application Scientist's Guide for Researchers and Process Engineers

Foreword: Clarifying the Subject—From C₄Cl₄F₆ to C₄F₆

Initial inquiries into the application of 1,2,3,4-Tetrachloro-1,1,2,3,4,4-hexafluorobutane (C₄Cl₄F₆) in semiconductor etching have revealed that this compound is primarily a precursor for the synthesis of Hexafluoro-1,3-butadiene (C₄F₆)[1]. It is C₄F₆ that serves as the critical etchant gas in advanced plasma etching processes[1][2]. Therefore, this guide will focus on the application and protocols of Hexafluoro-1,3-butadiene (C₄F₆), the compound of direct relevance to semiconductor fabrication.

Introduction to Hexafluoro-1,3-butadiene (C₄F₆) in Semiconductor Etching

Hexafluoro-1,3-butadiene (C₄F₆) is a fluorocarbon gas that has become a cornerstone in the plasma etching of dielectric materials within the semiconductor industry[2]. Its adoption is largely driven by the increasing demand for high-aspect-ratio (HAR) features in advanced

integrated circuits, such as 3D NAND and DRAM[2]. C₄F₆ offers significant advantages over previously used perfluorocompounds (PFCs) like octafluorocyclobutane (c-C₄F₈), including superior etch selectivity and a more favorable environmental profile[3][4].

This document provides a comprehensive overview of the application of C₄F₆ in semiconductor etching, detailing its physicochemical properties, plasma chemistry, and established protocols for its use.

Physicochemical Properties of Hexafluoro-1,3-butadiene (C₄F₆)

A thorough understanding of the properties of C₄F₆ is essential for its safe and effective use in a laboratory and manufacturing environment.

Property	Value
Chemical Formula	C ₄ F ₆
Molar Mass	162.034 g·mol ⁻¹ [5]
Appearance	Colorless gas[5]
Boiling Point	6 °C (43 °F; 279 K)[5]
Melting Point	-132 °C (-206 °F; 141 K)[5]
CAS Number	685-63-2[2]

Plasma Chemistry and Etching Mechanism of C₄F₆

The efficacy of C₄F₆ in plasma etching stems from its ability to generate a specific balance of ions and radicals that enable anisotropic etching of silicon dioxide (SiO₂) and silicon nitride (Si₃N₄).

Radical Formation and Polymerization

In a plasma environment, C₄F₆ dissociates into various fluorocarbon radicals (CF_x, where x = 1, 2, 3)[6][7]. These radicals, particularly those with a lower fluorine-to-carbon (F/C) ratio,

contribute to the formation of a fluorocarbon polymer film on all surfaces within the plasma chamber[8]. This polymer layer plays a crucial role in the etching process.

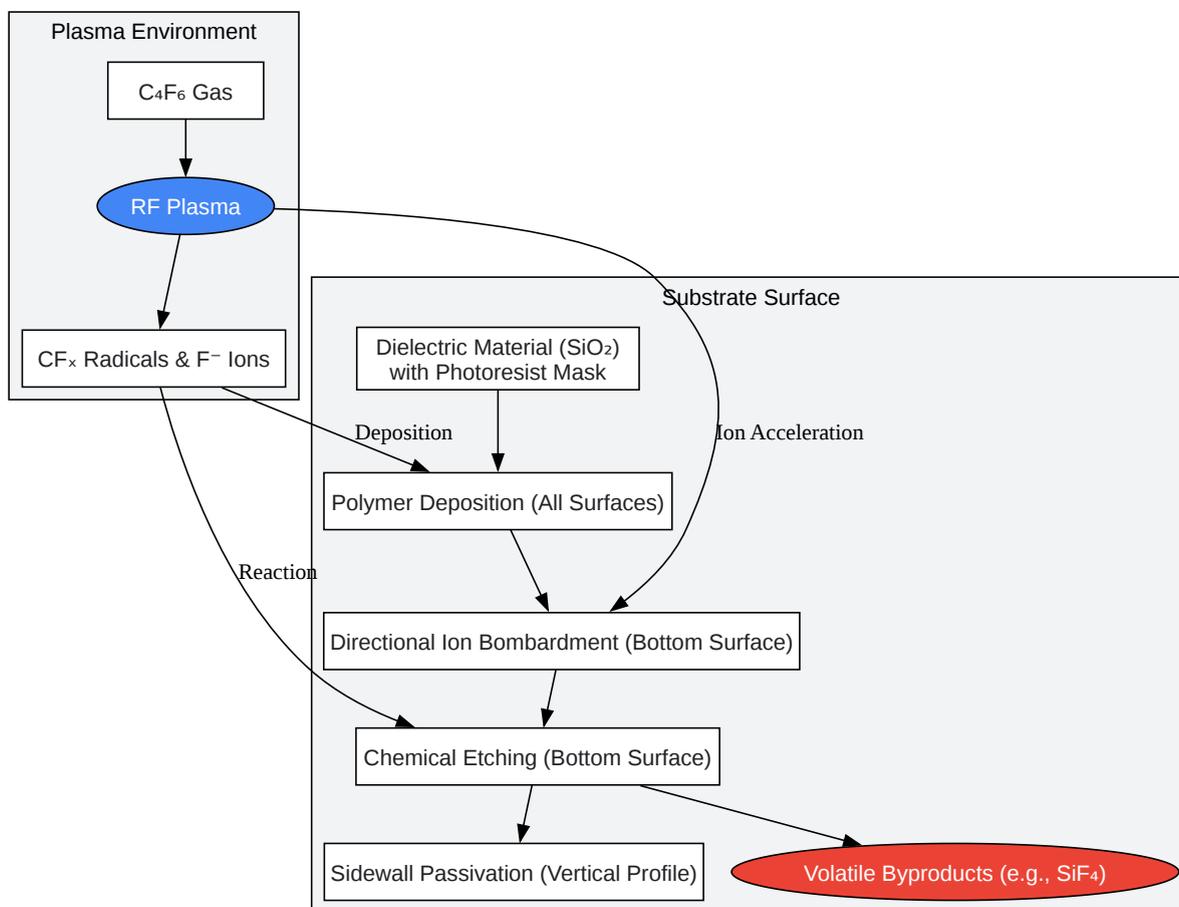
Anisotropic Etching Mechanism

Anisotropic etching is achieved through a synergistic interaction between ion bombardment and the protective fluorocarbon polymer film:

- **Polymer Deposition:** A thin layer of fluorocarbon polymer continuously deposits on all exposed surfaces, including the top, bottom, and sidewalls of the feature being etched.
- **Ion Bombardment:** Energetic ions, accelerated towards the substrate by a bias voltage, preferentially strike the horizontal surfaces at the bottom of the feature. This ion bombardment has sufficient energy to remove the polymer layer from the bottom of the feature.
- **Surface Etching:** Once the polymer is cleared from the bottom, the exposed dielectric material (e.g., SiO_2) reacts with fluorine radicals in the plasma to form volatile byproducts (e.g., SiF_4), which are then pumped out of the chamber.
- **Sidewall Passivation:** The polymer film on the sidewalls of the feature is largely unaffected by the directional ion bombardment and remains in place. This "passivation" layer protects the sidewalls from lateral etching, resulting in a highly vertical or anisotropic etch profile[3].

The inherent chemical structure of C_4F_6 , with its double bonds, leads to the formation of a more robust and effective passivation layer compared to saturated fluorocarbons, which is particularly advantageous for HAR etching[9].

Diagram of the Anisotropic Etching Mechanism with C_4F_6



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Caption: Workflow of anisotropic etching using C4F6 plasma.

Experimental Protocols for High-Aspect-Ratio (HAR) SiO₂ Etching

The following is a generalized protocol for the HAR etching of silicon dioxide using a C₄F₆-based plasma chemistry in a capacitively coupled plasma (CCP) reactor. Researchers should note that optimal parameters will vary depending on the specific etching equipment, feature geometry, and desired etch characteristics.

Wafer and Chamber Preparation

- **Substrate:** A silicon wafer with a thermally grown or deposited SiO₂ layer, patterned with a suitable hard mask (e.g., amorphous carbon layer - ACL).
- **Chamber Cleaning:** Prior to processing, perform a standard chamber cleaning procedure (e.g., with an O₂ plasma) to ensure a repeatable process environment.
- **Chamber Conditioning:** Condition the chamber with the process gases to ensure stable plasma conditions.

Process Parameters

The following table provides a starting point for process development. The addition of Ar is used to enhance ion bombardment and control the dissociation of C₄F₆, while O₂ is used to control the polymer deposition rate.

Parameter	Range	Purpose
C ₄ F ₆ Flow Rate	10 - 50 sccm	Primary source of etching and polymerizing species.
Ar Flow Rate	50 - 200 sccm	Diluent gas, enhances plasma stability and ion density.
O ₂ Flow Rate	5 - 30 sccm	Controls polymer deposition rate; higher flow reduces polymer.
Chamber Pressure	10 - 50 mTorr	Affects ion and radical mean free path, influencing anisotropy.
Source Power (High Frequency)	500 - 1500 W	Controls plasma density and radical generation.
Bias Power (Low Frequency)	500 - 2000 W	Controls ion energy and directionality.
Substrate Temperature	10 - 40 °C	Influences surface reactions and polymer deposition.

Etching Procedure

- Load the wafer into the process chamber.
- Allow the chamber pressure and temperature to stabilize.
- Introduce the process gases (C₄F₆, Ar, O₂) at the specified flow rates.
- Ignite the plasma by applying the source and bias power.
- Etch for the predetermined time to achieve the target depth.
- Extinguish the plasma and pump out the process gases.
- Transfer the wafer out of the chamber.

Post-Etch Cleaning

After etching, a downstream plasma ashing step with an O₂/N₂ mixture is typically used to remove the remaining fluorocarbon polymer and the ACL hard mask.

Process Characterization and Data

The performance of a C₄F₆ etching process is evaluated based on several key metrics.

Etch Rate and Selectivity

The following table presents typical performance data for a C₄F₆-based etching process compared to a conventional c-C₄F₈ process.

Parameter	C ₄ F ₆ /Ar/O ₂ Plasma	c-C ₄ F ₈ /Ar/O ₂ Plasma
SiO ₂ Etch Rate	~500 - 800 nm/min	~600 - 900 nm/min
Selectivity to Photoresist	High (>10:1)	Moderate (~5:1)
Selectivity to Si	High (>20:1)	Moderate (~10:1)

Note: These values are illustrative and highly dependent on the specific process conditions.

Aspect Ratio Dependent Etching (ARDE)

ARDE, or RIE lag, is a phenomenon where smaller features etch slower than larger features^[10]. C₄F₆ processes can be optimized to minimize ARDE by carefully tuning the gas chemistry and ion energy to ensure sufficient radical and ion flux to the bottom of high-aspect-ratio features.

Safety and Handling of Hexafluoro-1,3-butadiene (C₄F₆)

C₄F₆ is a toxic and flammable gas and must be handled with extreme caution in a well-ventilated area^{[11][12][13][14][15]}.

Hazards

- Inhalation: Toxic if inhaled, may cause respiratory irritation[11].
- Flammability: May form explosive mixtures with air[11].
- Pressurized Gas: Contains gas under pressure; may explode if heated[11].

Personal Protective Equipment (PPE)

- Respiratory Protection: A self-contained breathing apparatus (SCBA) should be used when handling C_4F_6 [12].
- Hand Protection: Wear appropriate chemical-resistant gloves.
- Eye Protection: Chemical splash goggles and a face shield are required[15].
- Skin and Body Protection: Wear a flame-retardant lab coat and appropriate protective clothing.

Handling and Storage

- Store cylinders in a cool, dry, well-ventilated area away from heat and ignition sources[13].
- Use only with equipment rated for cylinder pressure[11].
- Ground all equipment to prevent static discharge.
- Use a gas cabinet with a leak detection system.

In case of a leak, evacuate the area immediately and do not extinguish a leaking gas fire unless the leak can be stopped safely[12][13].

Conclusion

Hexafluoro-1,3-butadiene (C_4F_6) is a critical enabler of advanced semiconductor manufacturing, providing a robust solution for the high-aspect-ratio etching of dielectric materials. Its unique plasma chemistry allows for excellent control over etch profiles and high selectivity to mask and underlayers. While its handling requires stringent safety protocols, the performance benefits and reduced environmental impact of C_4F_6 make it an indispensable tool for researchers and process engineers working at the cutting edge of microfabrication.

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